molecular formula C12H13N3O4 B2928757 methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 478064-95-8

methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate

Cat. No. B2928757
CAS RN: 478064-95-8
M. Wt: 263.253
InChI Key: MBMUOLAPDWVLEV-UHFFFAOYSA-N
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Description

“Methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate” is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate” consists of a benzene ring attached to a 1,2,3-triazole ring via a carboxylate ester linkage .

Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

Biobased polyesters have been synthesized enzymatically using rigid diols like 2,5-bis(hydroxymethyl)furan, which resembles aromatic monomers in polyester synthesis. This approach, using Candida antarctica Lipase B, yields novel furan polyesters with significant molecular weights and desirable physical properties. This method highlights the potential for developing sustainable and environmentally friendly polymeric materials (Jiang et al., 2014).

Antimicrobial Activities of Novel Triazole Derivatives

Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has demonstrated significant antimicrobial properties. These compounds, characterized by spectroscopic analyses, exhibit moderate yield and provide insights into developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Bronchodilators

A key building block for theophylline analogs, N,N′‐Bis(4‐methyloxazol-5‐yl)urea, has been synthesized, indicating a pathway towards improved bronchodilators. This synthetic pathway involves a series of transformations from 4-methyloxazole-5-carboxylic acid, suggesting potential applications in respiratory medicine (Ray & Ghosh, 1999).

Zinc Sensors

An improved synthetic route for 2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivatives, which exhibit excellent responses to Zn2+ cations, highlights the potential for these compounds in biologically relevant studies. This development opens avenues for research into zinc sensing, crucial for understanding zinc's role in biological systems (Wang & Pang, 2013).

Coordination Polymers for Material Science

Research into coordination polymers based on 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands has led to the synthesis of structures with diverse applications, from catalysis to materials science. These polymers' unique properties, such as UV-vis spectra and optical energy gap, provide valuable insights for developing advanced materials (Yang et al., 2013).

Alkoxycarbonylation of Alkenes

The development of a palladium catalyst system for the alkoxycarbonylation of alkenes represents a significant advancement in homogeneous catalysis, offering a practical tool for transforming alkenes into versatile ester products. This research has implications for the chemical industry and pharmaceutical manufacturing, demonstrating the broad applicability of this chemical transformation (Dong et al., 2017).

properties

IUPAC Name

methyl 2-[4,5-bis(hydroxymethyl)triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-19-12(18)8-4-2-3-5-10(8)15-11(7-17)9(6-16)13-14-15/h2-5,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMUOLAPDWVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=C(N=N2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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